Atroscine Hydrobromide
Description
Historical Perspectives on Atroscine Hydrobromide Research
The scientific journey of this compound is inseparable from the larger history of tropane (B1204802) alkaloid research, which dates back to the 19th century.
The academic investigation into tropane alkaloids began with the isolation and characterization of its most famous members. mdpi.com In 1833, P. L. Geiger and O. Hesse published their isolation of atropine (B194438) from plants such as Atropa belladonna and Hyoscyamus niger. mdpi.com This marked a pivotal moment, opening the door for chemists to explore the rich variety of related compounds within the Solanaceae plant family. mdpi.comnih.govnih.gov The discovery of this compound is specifically tied to the investigation of scopolamine (B1681570), which was initially isolated from plants like Datura stramonium and Scopolia carniolica. smolecule.com Early chemists working with scopolamine observed that it existed as a racemic mixture, which could be separated into its distinct enantiomers. smolecule.com The levorotatory (-) form was named hyoscine, while the dextrorotatory (+) form was labeled atroscine. smolecule.com "this compound" became the standard name for the hydrobromide salt of this dextrorotatory enantiomer, (+)-scopolamine. smolecule.com
| Year | Development | Key Plant Source(s) |
| 1833 | Isolation of atropine published by Geiger & Hesse. mdpi.com | Atropa belladonna, Hyoscyamus niger mdpi.com |
| 1852 | Isolation of scopolamine from Scopolia carniolica. smolecule.com | Scopolia carniolica smolecule.com |
| 1881 | Differentiation of hyoscine (levorotatory) and atroscine (dextrorotatory) from scopolamine. smolecule.com | Datura metel smolecule.com |
| 1925 | Structural elucidation of the core tropane backbone through synthetic studies. smolecule.com | N/A |
| 1953 | Adoption of IUPAC naming conventions, formalizing systematic names. smolecule.com | N/A |
The research paradigms applied to the study of this compound and its parent compounds have evolved significantly over time. A research paradigm can be understood as the set of common beliefs and agreements that guide scientific inquiry. nih.gov
Early research was dominated by a positivist paradigm , which holds that knowledge is obtainable through observation and experiment. hilarispublisher.com This is evident in the initial focus on the isolation of alkaloids from natural sources, the description of their physical properties, and their classification based on empirical data. mdpi.com
As scientific techniques advanced, the research paradigm shifted. The development of sophisticated analytical and spectroscopic methods allowed for the precise elucidation of complex chemical structures, including the stereochemical nuances that differentiate atroscine from hyoscyamine (B1674123). smolecule.com More recently, research has embraced paradigms that investigate not just what the compound is, but how it is made and how it functions. This includes a focus on:
Biosynthesis: Investigating the complex enzymatic pathways plants use to create tropane alkaloids. mdpi.combohrium.com
Chemical Synthesis: Developing laboratory methods to create these molecules, allowing for the production of analogues for further study. oup.com
Pharmacology: Moving beyond simple observation to detailed mechanistic studies of how these molecules interact with biological targets like muscarinic acetylcholine (B1216132) receptors. smolecule.comontosight.ai
This evolution reflects a broader trend in scientific research, moving from descriptive and observational approaches to more complex, mechanistic, and synthetic investigations. nih.govoup.com
Delineation of this compound as a Chemical Entity within Scientific Inquiry
Chemically, this compound is defined by its unique structure within the tropane alkaloid family and its specific stereochemistry.
This compound is a member of the tropane alkaloid family, a class of compounds characterized by a distinctive bicyclic [3.2.1] azabicyclo-octane core, known as the tropane ring. smolecule.comwikipedia.org Its formal IUPAC name is [(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl] 3-hydroxy-2-phenylpropanoate hydrobromide. smolecule.com
The key structural features that define atroscine are:
The Tropane Core: A bicyclic structure formed from the fusion of a piperidine (B6355638) and a pyrrolidine (B122466) ring. smolecule.com
An Epoxide Ring: A defining feature of atroscine and scopolamine is the 6,7-β-epoxidation of the tropane ring, which structurally differentiates them from atropine and hyoscyamine. smolecule.com
Esterification: The molecule features a 3-hydroxy-2-phenylpropanoate group (tropic acid) esterified to the tropane core. smolecule.com
The term "atroscine" most precisely refers to the racemic mixture of (+)-scopolamine and (-)-scopolamine (B92485) (hyoscine), which is also denoted as dl-hyoscine. drugs.commedchemexpress.com Therefore, atroscine is not a single enantiomer but a 1:1 mixture of two molecules that are mirror images of each other. The hydrobromide salt is often used due to its stability and crystallinity. lookchem.com
| Compound | Core Structure | Key Functional Group | Stereochemistry |
| Atropine | Tropane | Tropic acid ester | Racemic (dl-hyoscyamine) |
| Hyoscyamine | Tropane | Tropic acid ester | Levorotatory (l-hyoscyamine) |
| Scopolamine (Hyoscine) | Scopine (B3395896) (epoxidized tropane) | Tropic acid ester | Levorotatory (l-form) |
| Atroscine | Scopine (epoxidized tropane) | Tropic acid ester | Racemic (dl-scopolamine/hyoscine) drugs.commedchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
672-21-9 |
|---|---|
Molecular Formula |
C17H21NO4.BrH C17H22BrNO4 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+; |
InChI Key |
WTGQALLALWYDJH-BKODDQECSA-N |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |
melting_point |
387 °F (decomposes) (NTP, 1992) |
physical_description |
Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992) |
solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Atroscine Hydrobromide and Analogs
Derivatization Strategies for Atroscine Hydrobromide
The derivatization of this compound is a valuable strategy for developing new compounds with tailored properties for research and potential therapeutic applications. These modifications can be targeted at various positions on the tropane (B1204802) ring or the tropic acid moiety.
Synthesis of Key Intermediates for Advanced Research
The synthesis of key intermediates derived from atroscine can provide access to a wide range of novel analogs. For example, hydrolysis of the tropic acid ester would yield scopine (B3395896), which can then be re-esterified with different carboxylic acids to generate a library of atroscine analogs. google.com This approach allows for the systematic investigation of structure-activity relationships.
Furthermore, modifications to the tropane ring itself can be achieved through various synthetic transformations. For instance, the nitrogen atom can be demethylated and subsequently re-alkylated with different substituents to probe the effects of the N-substituent on receptor binding and functional activity. researchgate.netresearchgate.net
Modifications for Academic Probes and Ligand Design
The development of academic probes and ligands based on the atroscine scaffold is crucial for studying the muscarinic acetylcholine (B1216132) receptors to which it binds. These probes can be used to map the receptor binding site, investigate receptor function, and identify new drug targets.
Modifications for this purpose often involve the introduction of reporter groups, such as fluorescent tags or radioactive isotopes, into the atroscine molecule. These labeled ligands can then be used in binding assays and imaging studies. The synthesis of such probes requires careful planning to ensure that the modification does not significantly alter the binding affinity or selectivity of the parent compound.
Another strategy involves the synthesis of photoaffinity labels, which contain a photoreactive group that can form a covalent bond with the receptor upon irradiation. These tools are invaluable for identifying the specific amino acid residues involved in ligand binding.
Influence of Chirality in this compound Synthesis
Chirality plays a fundamental role in the synthesis and biological activity of tropane alkaloids. researchgate.netrijournals.com Atroscine, being the racemic form of scopolamine (B1681570), is a mixture of two enantiomers: (+)-scopolamine and (-)-scopolamine (B92485) (hyoscine). uomustansiriyah.edu.iq The synthesis of atroscine inherently involves a lack of stereocontrol at a critical step, leading to the formation of both enantiomers in equal amounts.
The primary source of chirality in atroscine is the tropic acid moiety, which contains a stereocenter at the α-position to the carboxyl group. The synthesis of tropic acid itself can be challenging, and its resolution into individual enantiomers is a key step in the synthesis of enantiomerically pure tropane alkaloids. acs.orgrsc.org For the synthesis of atroscine, racemic tropic acid is used, or a non-stereoselective synthesis of the tropic acid portion is employed.
Asymmetric Synthesis and Chiral Catalysis in this compound Production
The asymmetric synthesis of this compound requires the stereocontrolled construction of both the 8-azabicyclo[3.2.1]octane core of tropine (B42219) and the chiral center of tropic acid. Various strategies have been employed to achieve high enantioselectivity in the synthesis of these key precursors.
A prominent approach to obtaining the chiral tropane skeleton is the desymmetrization of achiral tropinone (B130398) derivatives. This can be effectively achieved using chiral lithium amides to facilitate enantioselective deprotonation of the α-position to the carbonyl group, thereby generating an enantioenriched enolate intermediate. This intermediate can then be reacted with various electrophiles to introduce desired functionalities with high stereocontrol. For instance, the use of a phenylglycinol-derived chiral lithium amide base has been shown to effectively differentiate between the two enantiotopic protons of tropinone.
Another powerful technique involves the catalytic enantioselective functionalization of the tropane core. For example, the desymmetrization of tropinone derivatives has been accomplished through palladium-catalyzed asymmetric allylic alkylation. Furthermore, enantioselective hydroboration of O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene derivatives, using stoichiometric amounts of a chiral hydroborating agent like (–)-diisopinocampheylborane, has been successfully applied to the synthesis of tropane alkaloids.
The synthesis of the tropic acid moiety with a defined stereocenter is equally critical. While classical resolutions have been traditionally used, modern approaches focus on catalytic asymmetric methods. One such strategy involves the asymmetric aldol (B89426) reaction of phenylacetic acid derivatives, where a chiral catalyst directs the formation of the desired stereoisomer. For example, organocatalysts derived from amino acids like L-proline and L-tryptophan have been shown to catalyze direct asymmetric aldol reactions, yielding β-hydroxy ketones with high enantiomeric excess. These can then be converted to the desired 3-hydroxy-2-phenylpropanoic acid (tropic acid).
Below is a table summarizing selected catalytic systems used in the asymmetric synthesis of precursors for tropane alkaloids:
| Catalyst/Reagent | Reaction Type | Substrate | Key Feature |
| Chiral Lithium Amides | Enantioselective Deprotonation | Tropinone | Desymmetrization of a meso compound |
| Palladium complexes with chiral ligands | Asymmetric Allylic Alkylation | Tropinone derivatives | Catalytic desymmetrization |
| (–)-Diisopinocampheylborane | Enantioselective Hydroboration | 3-Hydroxy-8-azabicyclo[3.2.1]oct-6-ene derivative | Stoichiometric chiral reagent for desymmetrization |
| L-Proline or L-Tryptophan | Asymmetric Aldol Reaction | Phenylacetic acid derivative and an aldehyde | Organocatalytic formation of the tropic acid precursor |
Stereochemical Control in this compound Analog Preparation
The preparation of this compound analogs with varied substitution patterns and stereochemistries is of significant interest for structure-activity relationship studies. Stereochemical control is paramount in the synthesis of these analogs, as even minor changes in the spatial arrangement of functional groups can dramatically alter their biological properties.
The synthesis of analogs often involves modifications at the C-3, C-6, and C-7 positions of the tropane ring. A general approach to tropane alkaloid analogs involves the construction of the 8-azabicyclo[3.2.1]octane core through methods like the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. This strategy allows for late-stage functionalization, providing access to a variety of analogs. The olefin at the C6/C7 position resulting from this rearrangement serves as a versatile handle for introducing substituents with defined stereochemistry.
For instance, the stereoselective synthesis of dihydroxytropanes, which are analogs with hydroxyl groups at the C-6 or C-7 positions, can be achieved from a substituted cycloheptenone derived from the ring-opening of a tropinone enolate. The subsequent functionalization of this intermediate allows for the introduction of hydroxyl groups with specific stereochemistry.
Furthermore, diastereoselective reactions are crucial in the synthesis of analogs with multiple chiral centers. The alkylation of enolates derived from chiral Weinreb amide equivalents, for example, has been shown to proceed with high diastereoselectivity, which can be applied to the synthesis of substituted tropane precursors. Similarly, base-promoted decarboxylative-Mannich coupling of N-tert-butanesulfinyl keto aldimines has been utilized to form amino diketone derivatives in a highly diastereoselective manner, which can serve as key intermediates for tropanone analogs.
The following table outlines some strategies for achieving stereochemical control in the synthesis of atroscine analogs:
| Synthetic Strategy | Key Transformation | Stereochemical Outcome |
| Vinyl Aziridine Rearrangement | Aziridination of cycloheptadiene | Access to C6/C7 functionalized analogs |
| Ring-Opening of Tropinone Enolates | Formation of substituted cycloheptenones | Precursors for C6/C7 dihydroxytropanes |
| Alkylation of Chiral Weinreb Amide Enolates | C-C bond formation | High diastereoselectivity |
| Decarboxylative-Mannich Coupling | Reaction of N-tert-butanesulfinyl keto aldimines | Highly diastereoselective formation of amino diketones |
The development of these advanced synthetic methodologies has been instrumental in providing access to enantiomerically pure this compound and a diverse range of its analogs, facilitating further research into their chemical and biological properties.
Molecular and Cellular Pharmacology of Atroscine Hydrobromide
Receptor Interaction Profiling and Selectivity
Atroscine hydrobromide's primary mechanism of action involves its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), where it functions as a competitive antagonist. This interaction is fundamental to its diverse pharmacological effects.
Competitive Antagonism at Muscarinic Acetylcholine Receptors (mAChRs)
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, meaning it binds to the same site as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor. This binding prevents acetylcholine from eliciting its normal physiological response. The antagonism is reversible, and its effects can be overcome by increasing the concentration of acetylcholine at the receptor site. This competitive inhibition of mAChRs is the cornerstone of its effects on the parasympathetic nervous system and in the central nervous system.
Subtype Specificity and Ligand Binding Kinetics (e.g., M1-M5 receptor subtypes)
Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor subtypes (M1-M5), each with a distinct tissue distribution and role in physiological processes. This compound is generally considered a non-selective muscarinic antagonist, indicating that it binds to all five subtypes without significant preference. This lack of selectivity contributes to its wide range of effects throughout the body.
While comprehensive binding affinity data across all subtypes is not always consistently reported in a single study, the available information underscores its potent interaction with muscarinic receptors. The binding affinity is typically expressed by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. The lower the Ki value, the higher the binding affinity. Research has particularly implicated the M1 and M2 receptor subtypes in the cognitive and antidepressant-like effects of scopolamine (B1681570).
Interactive Table: Binding Affinity of Atroscine (Scopolamine) at Various Receptors This table is based on available research data and may be subject to variations depending on the experimental conditions.
| Receptor | Ki Value (nM) | Receptor Type |
| Muscarinic Cholinergic Receptor (general) | 7.25 | G-protein coupled receptor |
| α1-Adrenergic Receptor | 33,000 | G-protein coupled receptor |
| 5-HT3 Receptor | 6,760 | Ligand-gated ion channel |
Elucidation of Intracellular Signaling Pathways Modulated by this compound
The antagonistic action of this compound at muscarinic receptors initiates a cascade of intracellular events, leading to the modulation of various signaling pathways and cellular processes.
Modulatory Effects on Cholinergic Transmission Pathways
By blocking muscarinic receptors, this compound directly impedes cholinergic neurotransmission. This blockade prevents the downstream signaling typically initiated by acetylcholine, which includes the activation of G proteins and subsequent second messenger systems. In the central nervous system, this disruption of cholinergic signaling is thought to be the primary mechanism behind its effects on cognition and memory.
Impact on Specific Biochemical Pathways and Cellular Processes
Recent studies have begun to unravel the broader impact of this compound on intracellular signaling beyond direct cholinergic antagonism. Research has indicated its ability to modulate pathways involved in inflammation and immune responses. For instance, it has been shown to interact with Toll-like receptors (TLRs), specifically TLR3 and TLR4, and influence the production of interferons (IFNs).
Furthermore, this compound can affect signaling cascades that are crucial for cell survival and stress responses. Studies in human neuroblastoma cells have demonstrated that it can influence the phosphorylation of proteins in the Akt, p38, and JNK signaling pathways. Additionally, it has been shown to impact the activity of the transcription factor NF-κB, a key regulator of inflammation, immunity, and cell survival. These findings suggest that the pharmacological effects of this compound may be more complex than previously understood, involving a wider array of cellular targets.
Preclinical Pharmacological Investigations of this compound
This compound is a cornerstone tool in preclinical pharmacological research, particularly in the study of cognitive function and the development of pro-cognitive drugs. Its ability to reliably induce transient cognitive deficits in animal models makes it an invaluable compound for investigating the neurobiological basis of learning and memory and for screening potential therapeutic agents.
In these studies, this compound is administered to various animal models, including rodents (rats and mice) and non-human primates (marmosets), to induce a state of cognitive impairment that is often considered analogous to certain aspects of dementia or other cognitive disorders. The effects of this induced deficit are then assessed using a variety of behavioral tasks designed to measure different cognitive domains, such as spatial memory, working memory, and attention.
Interactive Table: Preclinical Models Utilizing this compound-Induced Cognitive Deficits
| Animal Model | Behavioral Task | Cognitive Domain Assessed |
| Rats | Morris Water Maze | Spatial Learning and Memory |
| Rats | Radial Arm Maze | Spatial Working Memory |
| Mice | Y-Maze | Spontaneous Alternation (Working Memory) |
| Mice | Passive Avoidance Task | Fear-motivated Learning and Memory |
| Marmoset Monkeys | Delayed Non-matching to Sample | Visual Recognition Memory |
The consistent and reproducible cognitive impairments induced by this compound in these models provide a platform for evaluating the efficacy of novel compounds aimed at enhancing cognitive function.
In Vitro Mechanistic Studies of this compound Activity
In vitro studies have been instrumental in elucidating the direct molecular interactions and cellular effects of this compound. These studies typically involve the use of isolated cells, tissues, or receptor preparations to observe the compound's activity in a controlled environment.
A variety of cellular functional assays are employed to characterize the antagonistic properties of this compound at muscarinic receptors. These assays provide quantitative data on the compound's affinity and efficacy at different receptor subtypes.
Radioligand Binding Assays: This is a common technique used to determine the binding affinity of this compound to muscarinic receptors. nih.gov The assay involves competing the unlabeled drug (this compound) with a radiolabeled ligand for binding to receptor sites in tissue homogenates or cell membranes expressing specific muscarinic receptor subtypes. researchgate.net The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), which reflects the drug's affinity for the receptor.
Functional Assays in Cell Lines: Genetically engineered cell lines expressing specific human muscarinic receptor subtypes (M1-M5) are valuable tools for studying the functional consequences of this compound binding. nih.gov These assays measure the ability of the antagonist to block agonist-induced second messenger signaling pathways. For instance, M1, M3, and M5 receptors couple to Gq proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase. nih.gov By measuring changes in intracellular calcium levels, cAMP accumulation, or other downstream signaling events, the potency of this compound as an antagonist at each receptor subtype can be determined.
Neuronal Cell Culture Models: Human neuroblastoma cell lines, such as SH-SY5Y, are utilized to investigate the effects of this compound in a more physiologically relevant context. In these cells, this compound has been shown to induce a cholinergic deficit, mimicking aspects of neurodegenerative diseases. nih.gov Key parameters measured in these studies include:
Choline (B1196258) Acetyltransferase (ChAT) Activity: ChAT is the enzyme responsible for acetylcholine synthesis. Studies have shown that this compound can decrease ChAT levels in SH-SY5Y cells. nih.gov
Acetylcholinesterase (AChE) Activity: AChE is the enzyme that degrades acetylcholine. This compound has been observed to upregulate AChE activity in neuronal cell models. nih.gov
Cell Viability and Apoptosis: The impact of this compound on neuronal cell survival can be assessed using assays like the MTT assay and by measuring markers of apoptosis. nih.gov
Reactive Oxygen Species (ROS) Generation: The compound's effect on cellular oxidative stress is evaluated by measuring intracellular ROS levels. nih.gov
Below is a table summarizing key findings from in vitro studies on this compound.
| Assay Type | Model System | Key Findings |
| Radioligand Binding | Tissue homogenates/cell membranes | High affinity for muscarinic receptors |
| Functional Assays | Cell lines expressing M1-M5 receptors | Antagonism of agonist-induced second messenger signaling |
| Neuronal Cell Culture | SH-SY5Y cells | Decreased ChAT activity, increased AChE activity, induced apoptosis and ROS generation |
In Vivo Mechanistic Studies Utilizing this compound
In vivo studies are crucial for understanding the integrated physiological and behavioral effects of this compound in a whole organism. These studies often involve the use of animal models to investigate the compound's impact on complex processes like learning and memory.
The selection of an appropriate animal model and a robust study design are critical for obtaining meaningful data from in vivo mechanistic research on this compound.
Model Selection: Rodents, particularly mice and rats, are the most commonly used animal models for studying the effects of this compound. criver.comnih.gov The choice of species and strain can be influenced by the specific research question, as different strains may exhibit varying sensitivities to the compound. nih.gov Key considerations for model selection include the animal's genetic background, physiological similarities to humans in the system being studied, and the availability of validated behavioral tests. biobide.comresearchgate.netsiesascs.edu.in
Study Design: In vivo studies with this compound are often designed to induce a state of cognitive impairment, providing a model to test potential therapeutic agents. criver.comfrontiersin.org A typical study design involves the administration of this compound to the animals, followed by a battery of behavioral tests to assess cognitive function. mdpi.com Control groups receiving a vehicle (e.g., saline) are essential for comparison. frontiersin.org The route of administration (e.g., intraperitoneal, subcutaneous) and the timing of drug administration relative to behavioral testing are critical parameters that are carefully controlled.
Behavioral Assessment Endpoints: A variety of behavioral tests are used to evaluate the cognitive deficits induced by this compound. These tests are designed to assess different aspects of learning and memory.
Morris Water Maze: This is a widely used test for spatial learning and memory. criver.comfrontiersin.org Animals are placed in a pool of opaque water and must learn the location of a hidden platform to escape. This compound administration typically impairs the ability of animals to learn and remember the platform's location. criver.com
Passive Avoidance Test: This test assesses fear-motivated learning and memory. criver.comnih.gov Animals learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild foot shock). This compound is known to disrupt the acquisition and retention of this learned avoidance. nih.gov
T-Maze and Y-Maze: These mazes are used to evaluate spatial working memory and spontaneous alternation behavior. criver.com this compound can impair the animal's ability to alternate between the arms of the maze, indicating a deficit in short-term memory.
Novel Object Recognition Test: This test assesses recognition memory. researchgate.net Animals are exposed to familiar objects and then a novel object. A healthy animal will spend more time exploring the novel object. This compound can reduce the time spent exploring the novel object, suggesting impaired recognition memory. researchgate.net
The following table outlines common in vivo models and behavioral tests used in this compound research.
| Animal Model | Behavioral Test | Cognitive Domain Assessed |
| Mouse | Morris Water Maze | Spatial learning and memory |
| Rat | Passive Avoidance Test | Fear-motivated learning and memory |
| Mouse/Rat | T-Maze/Y-Maze | Spatial working memory |
| Mouse/Rat | Novel Object Recognition | Recognition memory |
Molecular Mechanisms Underlying Observed Biological Activities of this compound
The biological activities of this compound are primarily a consequence of its antagonistic action at muscarinic acetylcholine receptors. By blocking these receptors, it disrupts the normal physiological functions mediated by acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems. nih.gov
The cognitive impairments observed in animal models following this compound administration are directly linked to the blockade of muscarinic receptors in the brain, particularly in regions crucial for learning and memory, such as the hippocampus and cortex. acs.org Acetylcholine plays a vital role in synaptic plasticity, the cellular mechanism underlying learning and memory. By inhibiting cholinergic neurotransmission, this compound interferes with these processes.
Furthermore, in vitro studies have shed light on the downstream cellular and molecular events that may contribute to the observed biological activities. The this compound-induced decrease in choline acetyltransferase (ChAT) activity and increase in acetylcholinesterase (AChE) activity in neuronal cell models suggest a disruption of acetylcholine homeostasis. nih.gov The observed increase in reactive oxygen species (ROS) and induction of apoptosis in these cells point towards a potential role of oxidative stress and neuronal cell death in the long-term consequences of muscarinic receptor blockade. nih.govacs.org
Structure Activity Relationship Sar and Computational Studies of Atroscine Hydrobromide
Elucidation of Key Pharmacophores for Muscarinic Antagonism
The antagonistic activity of atroscine hydrobromide at muscarinic receptors is dictated by key chemical features, known as pharmacophores, that are essential for molecular recognition and binding. These pharmacophores have been identified through comparative analyses with other related compounds and computational modeling.
A pharmacophore model for M1 muscarinic receptor selectivity has been generated, which includes two hydrogen bond acceptors, one aliphatic hydrophobic feature, and one aromatic ring feature distributed in a three-dimensional space nih.gov. These elements are crucial for the interaction of antagonists like this compound with the receptor.
Atroscine is the racemic form of hyoscyamine (B1674123). Atropine (B194438), another well-known muscarinic antagonist, is a racemic mixture of d- and l-hyoscyamine (B7768854) . Therefore, the structure-activity relationships of atropine and other tropane (B1204802) alkaloids provide significant insights into this compound. Tropane alkaloids are characterized by their distinctive bicyclic tropane ring structure nih.gov.
Atropine and scopolamine (B1681570) are non-selective competitive antagonists of muscarinic receptors nih.gov. Atropine exhibits the highest affinity for the M1 subtype, followed by M2 and M3, with weaker affinity for M4 and M5 subtypes nih.gov. The shared tropane scaffold among these alkaloids is a fundamental component for their anticholinergic activity, as it correctly orients the other necessary functional groups for receptor binding nih.gov.
The key structural components of tropane alkaloid antagonists that contribute to their activity at muscarinic receptors include:
A cationic head, typically a protonated tertiary or quaternary amine, which interacts with a conserved aspartate residue in the binding site of the receptor.
An esteratic group, which is crucial for binding affinity.
A bulky hydrophobic group attached to the acid moiety of the ester, which contributes to the antagonistic properties.
A comparative analysis of the binding affinities of various tropane alkaloids highlights the importance of these features.
| Compound | Key Structural Features | Relative Muscarinic Antagonist Potency |
| Atropine | Tropane ring, ester linkage, aromatic phenyl group, chiral center | High |
| Scopolamine | Epoxide on the tropane ring, ester linkage, aromatic phenyl group | High |
| Homatropine | Mandelic acid ester of tropine (B42219) (lacks the hydroxymethyl group of tropic acid) | Lower than atropine |
| Ipratropium | Quaternary ammonium (B1175870) derivative of atropine | High, with reduced CNS effects |
This table provides a generalized comparison of potencies based on established pharmacological principles.
Stereochemical Influence on Receptor Recognition
The three-dimensional arrangement of atoms in this compound plays a critical role in its interaction with the chiral environment of the muscarinic receptor binding site nih.gov.
Atroscine is a racemic mixture of (+)-hyoscyamine and (-)-hyoscyamine. The pharmacological activity of atropine, which is also a racemic mixture of hyoscyamine enantiomers, is almost exclusively due to the levorotatory (-) isomer nih.gov. The S-(-)-isomer of hyoscyamine is estimated to be 30 to 300 times more potent as a muscarinic antagonist than the R-(+)-isomer nih.gov. This pronounced enantioselectivity indicates a highly specific three-point attachment to the receptor, where the spatial orientation of the substituents around the chiral center is critical for optimal binding.
The active enantiomer's three-dimensional structure allows for a precise alignment with the corresponding regions of the receptor's binding site nih.gov. In contrast, the inactive enantiomer, despite having the same chemical groups, cannot achieve the same simultaneous alignment with the receptor's interaction points nih.gov.
While atroscine itself is a racemic mixture of enantiomers, the concept of diastereoselectivity can be understood by comparing atroscine to other tropane alkaloids that are diastereomers. For instance, the relationship between tropine and pseudotropine, which are diastereomers differing in the orientation of the hydroxyl group on the tropane ring, influences the conformation and binding affinity of their respective esters.
Studies on synthetic muscarinic antagonists have also demonstrated diastereoselective binding. The introduction of a chiral center can lead to definite enantioselectivity at certain muscarinic receptor subtypes nih.gov. This supports the principle that the specific three-dimensional shape of a molecule is a key determinant of its biological activity.
Advanced Computational Modeling Approaches
Computational methods, such as molecular docking, are valuable tools for investigating the interactions between ligands like this compound and their receptor targets at a molecular level mdpi.com.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity mdpi.com. These studies can reveal the specific amino acid residues within the receptor's binding pocket that interact with the key pharmacophoric features of the antagonist.
For muscarinic antagonists, docking studies help to elucidate the interactions of the protonated amine, the ester group, and the hydrophobic moieties with the receptor. Such simulations have been employed to understand the binding modes of atropine analogues and other anticholinergic agents . These computational approaches can guide the design of novel antagonists with improved affinity and selectivity .
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov These models are statistically derived and aim to predict the activity of new or untested compounds based on their structural features, which are quantified by molecular descriptors.
While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of tropane alkaloids to which atroscine belongs. Such studies typically aim to understand how variations in the tropane scaffold affect affinity for specific receptors, such as muscarinic acetylcholine (B1216132) receptors.
A hypothetical QSAR study on a series of atroscine analogs would involve the following key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., binding affinity to a specific muscarinic receptor subtype) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological: Describing atomic connectivity.
Geometrical: Relating to the 3D structure of the molecule.
Electronic: Pertaining to the electron distribution (e.g., partial charges, dipole moment).
Hydrophobic: Quantifying the molecule's lipophilicity (e.g., LogP).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical equation correlating a subset of the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
| QSAR Descriptor Category | Examples of Descriptors | Potential Influence on Activity |
| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | Governs electrostatic and hydrogen bonding interactions with the receptor's binding pocket. |
| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Influences the fit of the ligand within the binding site and can impact receptor affinity. |
| Hydrophobic | LogP (Partition Coefficient), Hydrophobic Surface Area | Affects the ability of the compound to cross biological membranes and engage with hydrophobic pockets in the receptor. |
This table represents a generalized overview of descriptors that would be relevant in a QSAR study of tropane alkaloids like atroscine. Specific models and descriptor values would depend on the exact series of compounds and the biological endpoint being studied.
Dynamics Simulations and Ligand Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to study the dynamic behavior of molecules over time and to identify their preferred three-dimensional arrangements. These methods provide critical insights into how ligands like this compound interact with their biological targets and the conformational flexibility that governs this interaction.
Dynamics Simulations of Scopolamine Derivatives
As atroscine is the racemic mixture of scopolamine, MD simulation studies on scopolamine provide direct insights into its dynamic behavior at a receptor binding site. One study investigated the binding of N-methylscopolamine, a closely related derivative, to the human M3 muscarinic acetylcholine receptor. The simulation, conducted for 50 nanoseconds with the receptor embedded in a lipid bilayer, aimed to refine the docked pose of the ligand and understand the key interactions stabilizing the ligand-receptor complex. nih.gov
The analysis of the simulation trajectory revealed that specific amino acid residues within the receptor's binding pocket play a crucial role in recognizing and binding the ligand. These interactions are dynamic, with the ligand and receptor side chains adjusting their positions to achieve an optimal fit.
| Interacting Residue | Location/Type | Nature of Interaction |
| F222 (Phenylalanine-222) | Orthosteric Binding Site | Contributes to ligand-receptor recognition, likely through hydrophobic or aromatic stacking interactions. |
| T235 (Threonine-235) | Orthosteric Binding Site | Involved in modulating the binding affinity, potentially through hydrogen bonding or polar contacts. |
Data derived from a molecular dynamics simulation study of N-methylscopolamine bound to the human M3 muscarinic receptor. nih.gov
Ligand Conformational Analysis
The biological activity of a flexible molecule like atroscine is highly dependent on the conformation it adopts when binding to its receptor. Conformational analysis of scopolamine hydrobromide has identified two primary conformational families for the tropate (B1238587) ester portion of the molecule, which exist as pseudopolymorphs in the solid state. acs.org These distinct conformations are primarily defined by the dihedral angle involving the ester group and the orientation of the phenyl ring relative to the core tropane (scopine) moiety. acs.org
These studies, often employing techniques like solid-state CPMAS NMR, show that the preferred conformation can be influenced by the surrounding environment, such as the solvent. acs.org In aqueous environments (D₂O), a "compact" conformation is favored, whereas in less polar solvents (CD₂Cl₂), an "extended" conformation predominates. acs.org This flexibility is critical for its ability to adapt to the specific topology of a receptor's binding site.
| Conformer | Description | Key Structural Feature | Favored Environment |
| Compact | The phenyl ring is positioned underneath the scopine (B3395896) moiety. | O=C−Cα−CH₂OH dihedral angle is synperiplanar (eclipsed). | Polar (e.g., D₂O) |
| Extended | The phenyl ring is oriented antiperiplanar to the oxiranyl oxygen atom. | O=C−Cα−CH₂OH dihedral angle is (+)-synclinal (gauche). | Nonpolar (e.g., CD₂Cl₂) |
This table summarizes the main conformational states of scopolamine hydrobromide identified through solid-state NMR and solution-state studies. acs.org
The ability of atroscine to adopt these different conformations is a key aspect of its structure-activity relationship, allowing it to interact effectively with the binding sites of different receptor subtypes.
Advanced Analytical Chemistry Techniques for Atroscine Hydrobromide Research
Chromatographic Methods for Quantification and Purity Assessment
Chromatographic techniques are fundamental in the analytical workflow of Atroscine Hydrobromide, enabling the separation of the active ingredients from impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and purity assessment of this compound and its constituent alkaloids, atropine (B194438) and scopolamine (B1681570). Various HPLC methods have been developed, typically employing reversed-phase columns. A common approach involves the use of a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govbrieflands.com The pH of the mobile phase is a critical parameter that is often adjusted to ensure optimal separation.
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are achieved through the use of columns with smaller particle sizes (typically sub-2 µm). For the analysis of atropine and its impurities, UHPLC can achieve separation in a fraction of the time required by conventional HPLC methods. researchgate.net
Table 1: Exemplary HPLC and UHPLC Methods for the Analysis of Atropine and Scopolamine
| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC Method |
|---|---|---|---|
| Column | Pentafluorophenylpropyl | Eurospher C18 | Not Specified |
| Mobile Phase | Acetonitrile-10 mmol/L ammonium acetate (pH 5.0) (8:2, v/v) | Triethylammonium phosphate buffer (30 Mm, pH 6.2) and acetonitrile (75:25) | Not Specified |
| Flow Rate | Not Specified | 1.0 ml/min | Not Specified |
| Detection | UV at 210 nm | UV at 210 nm | Not Specified |
| Linearity Range (Atropine) | 5.0-500 µg/mL | Not Specified | Not Specified |
| Linearity Range (Scopolamine) | 0.5-500 µg/mL | Not Specified | Not Specified |
| Quantitation Limit (Atropine) | 5.0 µg/mL | Not Specified | Not Specified |
| Quantitation Limit (Scopolamine) | 0.5 µg/mL | Not Specified | Not Specified |
This table is a compilation of data from multiple sources and represents typical parameters.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the highly sensitive and selective quantification of this compound's components in various matrices, including biological fluids. This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by mass spectrometry.
LC-MS/MS methods for atropine and other tropane (B1204802) alkaloids often utilize electrospray ionization (ESI) in the positive ion mode. The high sensitivity of LC-MS/MS allows for the determination of very low concentrations of the analytes.
Gas Chromatography (GC) can also be employed for the analysis of the active components of this compound. However, due to the relatively low volatility and thermal lability of atropine and scopolamine, derivatization is often necessary to convert them into more volatile and thermally stable compounds before GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The United States Pharmacopeia (USP) has described a GC method for the analysis of Atropa belladonna extract, which contains atropine. This method utilizes a packed column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. It is important to note that high temperatures in the GC injector can potentially lead to the degradation of the analytes.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and identification of this compound.
Infrared (IR) spectroscopy is a valuable tool for the identification of this compound by providing a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. The IR spectrum of scopolamine hydrobromide, a key component, is influenced by its method of preparation. nih.govoup.com A standardized procedure, such as isolation via column chromatography to form the hydrobromide salt, can yield reproducible IR spectra, which is crucial for identity testing. nih.govoup.com
The FT-IR spectra of tropane alkaloids like atropine and scopolamine show characteristic absorption bands. For instance, the IR spectrum of atropine sulfate (B86663) exhibits a broad band around 3204 cm⁻¹ corresponding to O-H stretching vibrations, and a band at 1720 cm⁻¹ due to in-plane vibrations. nih.gov Stretching and bending vibrations of CH and CH₃ groups appear at approximately 2940 cm⁻¹ and 1454 cm⁻¹, respectively. nih.gov
Table 2: Characteristic Infrared Absorption Bands for Atropine Sulfate
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3204 | O–H stretching |
| ~2940 | C–H stretching |
| ~1720 | In-plane vibrations |
| ~1454 | CH₃ bending |
Data is indicative and may vary based on sample preparation and instrumentation.
Ultraviolet (UV) detection is commonly used in conjunction with HPLC and UHPLC for the quantitative analysis of this compound. The aromatic ring present in the tropic acid moiety of atropine and scopolamine allows for the absorption of UV light.
The selection of an appropriate detection wavelength is critical for achieving good sensitivity. For the analysis of atropine and scopolamine, detection is often performed at wavelengths in the range of 210 nm to 230 nm. nih.govbrieflands.comfarmaciajournal.comresearchgate.net For instance, a multilaboratory study on the determination of atropine sulfate in commercial products utilized UV absorbance detection at 220 nm. researchgate.netnih.govoup.com In some methods, a wavelength of 203 nm has been used to achieve the lowest detection limit for both scopolamine and atropine. farmaciajournal.com The choice of wavelength can be influenced by the mobile phase composition and the presence of other components in the sample matrix.
Method Validation and Quality Control in Research Contexts
Method validation is a critical process in analytical chemistry that provides documented evidence that a procedure is suitable for its intended purpose. For this compound, this ensures that quantitative results are accurate and reliable. The parameters for this validation are guided by international standards, such as those from the International Council for Harmonisation (ICH).
Specificity, Linearity, Accuracy, Precision, Robustness, and Ruggedness
The validation of an analytical method for this compound involves the assessment of several key performance characteristics to ensure its suitability. These parameters collectively guarantee that the method is reliable for routine use in a research environment.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For High-Performance Liquid Chromatography (HPLC) methods, specificity is often demonstrated by the separation of the Atroscine peak from other components, ensuring that there is no interference. In the analysis of tropane alkaloids, a method's specificity is confirmed when chromatograms of blank samples show no interfering peaks at the retention time of the analyte.
Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standard solutions at different concentrations. For HPLC analysis of hyoscyamine (B1674123) (atroscine), linearity has been established over various concentration ranges with high correlation coefficients.
Table 1: Examples of Linearity in HPLC Methods for Hyoscyamine/Hyoscine Analysis
| Compound | Concentration Range | Correlation Coefficient (r²) | Reference |
| Hyoscyamine | 20.00–2000.00 µg/mL | > 0.9995 | nih.gov |
| Hyoscyamine Sulfate | 18–112.5 µg/mL | > 0.99 | researchgate.net |
| Hyoscine | 2.50–50.00 µg/mL | 0.9999 | nih.gov |
| (+)-Hyoscyamine | Not Specified | > 0.99 | urjc.es |
| (-)-Hyoscyamine | Not Specified | > 0.99 | urjc.es |
This table is interactive. Click on the headers to sort the data.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure this compound is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated. High recovery percentages indicate an accurate method.
Table 2: Accuracy Data from Validated Methods for Tropane Alkaloids
| Analyte | Spike Level | Mean Recovery (%) | Reference |
| Atropine | 5, 25, and 200 ng/g | 90 - 100% | nih.gov |
| Scopolamine | 5, 25, and 200 ng/g | 93 - 95% | nih.gov |
| Hyoscyamine | Not Specified | 97.3 - 103.0% | asianpubs.org |
| Hyoscyamine | Not Specified | 94 - 99% | urjc.es |
This table is interactive. Users can sort the data by clicking on the column headers.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Analysis conducted on different days, by different analysts, or with different equipment. For tropane alkaloid analysis, precision is considered acceptable when the %RSD is low, typically below 20% for trace analysis and even lower for pharmaceutical assays. For example, a validated method for hyoscyamine enantiomers reported precision with an RSD of less than 20% urjc.es. Another study on atropine and scopolamine showed intra-day precision with RSD ≤10% and inter-day precision with RSD ≤13% nih.gov.
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in the mobile phase pH, mobile phase composition, column temperature, and flow rate pharmaguideline.com.
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, or instruments pharmaguideline.com. It assesses the method's transferability and reliability in different environments.
Limits of Detection (LOD) and Quantification (LOQ) Determination
The sensitivity of an analytical method is defined by its Limits of Detection (LOD) and Quantification (LOQ).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are crucial in research contexts, especially when analyzing trace amounts of this compound in complex matrices. They can be determined using several approaches, including the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve sepscience.com. The formulas for the latter approach are: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve sepscience.com.
Table 3: Reported LOD and LOQ Values for Hyoscyamine/Hyoscine
| Analyte | LOD | LOQ | Method | Reference |
| Hyoscyamine | 0.005 - 0.084 µg/mL | 0.014 - 0.256 µg/mL | UPLC | nih.gov |
| Hyoscine | 0.72 µg/mL | 2.19 µg/mL | HPLC | nih.gov |
| (+)-Hyoscyamine | Not Specified | 0.089 µg/L | HPLC-MS/MS | urjc.es |
| (-)-Hyoscyamine | Not Specified | 0.092 µg/L | HPLC-MS/MS | urjc.es |
This interactive table allows sorting by column to compare different analytical sensitivities.
Sample Preparation and Derivatization Techniques for Analysis
Effective sample preparation is essential to isolate this compound from complex sample matrices, remove interferences, and concentrate the analyte to a level suitable for detection.
Pre-Column Derivatization Systems
Pre-column derivatization is a technique where the analyte is chemically modified before its introduction into the chromatographic system. This is typically done to enhance detectability (e.g., by adding a chromophore or fluorophore), improve chromatographic separation, or increase volatility for gas chromatography academicjournals.org.
For tropane alkaloids like Atroscine (hyoscyamine), which possess an inherent UV-absorbing chromophore due to the tropic acid moiety, direct HPLC-UV analysis is common, and derivatization is often not required sielc.com. However, in cases where enhanced sensitivity is needed, particularly for fluorescence detection, derivatization could be employed. A potential strategy would involve targeting the hydroxyl group in the tropic acid portion of the molecule. Reagents that react with hydroxyl groups to form fluorescent derivatives could be utilized, although specific applications for this compound in HPLC are not widely documented in recent literature. For gas chromatography analysis, derivatization is more common to improve the thermal stability and volatility of the alkaloids researchgate.net.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of tropane alkaloids from diverse matrices, including plant materials and biological fluids documentsdelivered.comnih.gov. The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a different solvent.
The choice of the SPE sorbent is critical and depends on the physicochemical properties of this compound and the sample matrix.
Reversed-Phase SPE: C18 cartridges are commonly used, where the nonpolar stationary phase retains the analyte from a polar sample matrix documentsdelivered.comresearchgate.net.
Cation-Exchange SPE: Since Atroscine is an alkaloid and is protonated (positively charged) at acidic pH, strong cation-exchange sorbents can be highly effective. For instance, mesostructured silicas with sulfonic groups have been successfully used for the extraction of hyoscyamine from herbal infusions urjc.es.
A typical SPE protocol for this compound involves four main steps:
Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with a solution similar to the sample matrix (e.g., water or a buffer).
Loading: The sample, with its pH adjusted to ensure the analyte is retained, is passed through the cartridge.
Washing: A specific solvent is used to wash away weakly bound interferences from the sorbent while the analyte remains retained.
Elution: A strong solvent is used to disrupt the interactions between the analyte and the sorbent, eluting the purified and concentrated this compound for analysis.
For example, a method for extracting tropane alkaloids from hairy root cultures used Supelclean LC-18 cartridges, with the sample extraction performed using a chloroform-methanol-ammonia mixture documentsdelivered.com. This highlights the versatility of SPE in preparing samples for advanced chromatographic analysis.
Chemical Biology Applications and Research Tool Development
Design and Synthesis of Atroscine Hydrobromide-Based Probes
The development of chemical probes derived from bioactive molecules is a cornerstone of chemical biology, enabling the visualization, identification, and functional characterization of biological targets. mdpi.com Based on the precedent set by related tropane (B1204802) alkaloids, this compound can be chemically modified to generate powerful research tools such as photoaffinity labels and fluorescent conjugates.
Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands on their biological targets. enamine.net This method involves a probe that contains a photoreactive group, which upon irradiation with UV light, forms a highly reactive species that covalently binds to nearby amino acid residues of the target protein. mdpi.com
While no photoaffinity probes based specifically on this compound have been described in the reviewed literature, the synthesis of such probes is theoretically feasible. The general structure of a photoaffinity probe includes a pharmacophore (the atroscine moiety), a photoreactive group (such as a diazirine, benzophenone, or aryl azide), and often a reporter tag (like biotin (B1667282) or an alkyne handle for click chemistry). mdpi.comenamine.net The synthesis would involve chemically modifying the atroscine structure at a position that does not interfere with its binding to muscarinic acetylcholine (B1216132) receptors (mAChRs).
Table 1: Common Photoreactive Groups for Photoaffinity Labeling
| Photoreactive Group | Activating Wavelength (nm) | Reactive Intermediate | Key Features |
| Aryl Azide | 254-300 | Nitrene | Historically used, can be less specific. |
| Benzophenone | 350-360 | Triplet Ketone | Chemically stable, reacts with C-H bonds. |
| Phenyl Diazirine | ~350 | Carbene | Small size, highly reactive, short-lived intermediate. |
Research on other G protein-coupled receptors (GPCRs) has successfully employed this strategy. For instance, photoaffinity probes have been developed for the 5-HT3 receptor, providing insights into ligand-receptor interactions. nih.govunibe.ch A similar approach with an atroscine-based probe could definitively identify its binding pocket on various muscarinic receptor subtypes.
Fluorescently labeled ligands are indispensable tools for studying receptor localization, trafficking, and dynamics in living cells. nih.govrsc.org The conjugation of a fluorophore to a ligand allows for direct visualization using advanced microscopy techniques.
Several fluorescent probes for muscarinic receptors have been developed based on various scaffolds. nih.govrsc.org For example, a series of fluorescent ligands for the M2 muscarinic acetylcholine receptor (M2R) have been synthesized using different fluorescent dyes, exhibiting high affinity and enabling their use in fluorescence-based assays. rsc.org An Oregon Green 488-labeled conjugate was shown to have high M2R affinity and was successfully used in confocal, two-photon, and stimulated emission depletion (STED) microscopy to label receptors in HEK 293T cells. nih.govacs.org
The development of an this compound-based fluorescent conjugate would follow a similar synthetic strategy. A suitable fluorophore would be attached to the atroscine molecule via a linker at a position that preserves its binding affinity and selectivity. The choice of fluorophore would depend on the specific imaging application, with options ranging from traditional dyes to newer, more photostable organic dyes.
Table 2: Examples of Fluorophores Used in Biological Imaging
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield |
| Fluorescein (FITC) | 494 | 518 | 0.92 |
| Rhodamine (TRITC) | 557 | 576 | 0.29 |
| Oregon Green 488 | 496 | 524 | 0.92 |
| BODIPY Dyes | Variable | Variable | High |
| Alexa Fluor Dyes | Variable | Variable | High |
Such a probe would enable researchers to visualize the distribution of muscarinic receptors in different tissues and cell types, track their movement in response to stimuli, and perform high-throughput screening for new receptor ligands.
This compound as a Mechanistic Research Tool
Beyond its potential as a scaffold for chemical probes, this compound itself, along with its close relatives atropine (B194438) and scopolamine (B1681570), serves as a valuable tool for dissecting the complexities of the cholinergic system.
This compound, as a muscarinic acetylcholine receptor antagonist, can be used to pharmacologically probe the function of the parasympathetic nervous system and cholinergic pathways in the central nervous system. nih.govdrugbank.com By blocking the action of acetylcholine at muscarinic receptors, researchers can investigate the physiological roles of these receptors in various processes. nih.gov
For example, scopolamine is widely used in preclinical research to induce a model of cognitive impairment, thereby facilitating the testing of potential treatments for dementia. nih.govresearchgate.net The administration of scopolamine leads to a cholinergic deficit that mimics some aspects of Alzheimer's disease. nih.gov this compound could be similarly employed to study the role of muscarinic receptors in learning and memory.
Furthermore, studies comparing the effects of different tropane alkaloids can help to elucidate the roles of different muscarinic receptor subtypes. For instance, by comparing the physiological effects of atroscine with more subtype-selective antagonists, researchers can infer the involvement of specific receptor subtypes in a given physiological response. nih.gov
In vitro and ex vivo preparations are essential for detailed pharmacological characterization of receptor function. This compound can be used in these systems to determine the binding affinities and functional potencies of new muscarinic receptor ligands through competitive binding assays. nih.gov
Radioligand binding assays, for example, often use a radiolabeled antagonist to label the receptors. The ability of an unlabeled compound, such as this compound, to displace the radioligand provides a measure of its affinity for the receptor. nih.gov Such studies have been crucial in understanding the structure-activity relationships of muscarinic ligands.
Functional assays, such as measuring smooth muscle contraction in isolated tissue baths or monitoring second messenger production in cell cultures, can also utilize this compound as a competitive antagonist to quantify the potency of muscarinic agonists. These experiments are fundamental to understanding the molecular mechanisms of receptor activation and signaling.
Development of Bifunctional Molecules Incorporating this compound Moieties for Chemical Biology
The development of bifunctional molecules represents a cutting-edge area of chemical biology and drug discovery. wuxibiology.com These molecules consist of two distinct functional moieties connected by a linker, designed to bring two proteins into close proximity to elicit a specific biological outcome. A prominent example is the development of proteolysis-targeting chimeras (PROTACs), which induce the degradation of a target protein. wuxibiology.com
While no bifunctional molecules incorporating this compound have been reported, the concept of bitopic ligands for muscarinic receptors provides a strong foundation for such endeavors. nih.govnih.gov Bitopic ligands are designed to simultaneously bind to the orthosteric binding site (where acetylcholine binds) and an allosteric site on the receptor. nih.gov This can lead to enhanced affinity, selectivity, and unique functional properties.
An atroscine-based bifunctional molecule could be designed to recruit a specific enzyme to the muscarinic receptor, thereby modulating its function in a novel way. For example, a molecule could be synthesized that links atroscine to a ligand for a ubiquitin ligase, which could potentially lead to the targeted degradation of muscarinic receptors. Alternatively, linking atroscine to a fluorescent reporter could create a sensor for receptor activation. The modular nature of bifunctional molecules offers a versatile platform for developing novel tools to study and manipulate the cholinergic system. wuxibiology.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
